molecular formula C17H20ClNO6S B2987099 5-chloro-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide CAS No. 1797063-66-1

5-chloro-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide

Cat. No. B2987099
CAS RN: 1797063-66-1
M. Wt: 401.86
InChI Key: BFWYMQNHKFKJNC-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as TAK-659 and has been studied extensively for its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and chemical behavior of derivatives of benzenesulfonamide have been extensively studied. For example, Catsoulacos and Camoutsis (1976) explored the synthesis of N‐substituted 4,5‐dihydro‐7,8‐dirnethoxybenzothiazepin‐3‐one 1,1 ‐dioxides through a series of reactions involving ethyl 3,4-dimethoxyphenylpropionale and chlorosulfonic acid, showcasing the chemical versatility of related sulfonamide derivatives (Catsoulacos & Camoutsis, 1976).

Potential Medical Applications

  • Zareef et al. (2007) synthesized novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides, which were screened for their anti–HIV and antifungal activities, indicating the potential of sulfonamide derivatives in the development of new therapeutic agents (Zareef et al., 2007).

Photodynamic Therapy for Cancer Treatment

  • Pişkin et al. (2020) researched the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating their high singlet oxygen quantum yield. These properties suggest their applicability as Type II photosensitizers in photodynamic therapy for treating cancer, highlighting the potential medical applications of sulfonamide derivatives (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Reactions and Applications

  • N-Chloro-N-methoxybenzenesulfonamide has been identified as an effective chlorinating reagent, indicating its utility in various chemical synthesis processes. This compound's ability to chlorinate a wide range of substrates, from phenols to aromatic amines, showcases its versatility in chemical reactions (Xiao-Qiu Pu et al., 2016).

Enzyme Inhibitory and Computational Studies

  • Abbasi et al. (2018) conducted a study on the synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, evaluating their inhibitory effects on acetylcholinesterase, suggesting their potential as therapeutic agents for Alzheimer’s disease. This demonstrates the application of sulfonamide derivatives in addressing neurological disorders through enzyme inhibition (Abbasi et al., 2018).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets, influencing numerous biological processes.

Mode of Action

The exact mode of action of the compound is currently unknown. Based on its structural similarity to other indole derivatives, it is likely that it interacts with its targets through a combination of covalent and non-covalent interactions . These interactions could induce conformational changes in the target proteins, altering their activity and resulting in downstream effects.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence a wide range of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 32176 suggests that it could potentially be absorbed and distributed throughout the body. The presence of multiple functional groups in its structure also suggests that it could be metabolized by a variety of enzymatic processes.

Result of Action

Some indole derivatives have been found to be potent against certain cell lines , suggesting that the compound could potentially have similar effects.

properties

IUPAC Name

5-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO6S/c1-23-14-6-4-11(8-16(14)25-3)13(20)10-19-26(21,22)17-9-12(18)5-7-15(17)24-2/h4-9,13,19-20H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWYMQNHKFKJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide

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